molecular formula C8H9FOS B7807329 (3-Fluoro-4-methoxyphenyl)methanethiol

(3-Fluoro-4-methoxyphenyl)methanethiol

Cat. No.: B7807329
M. Wt: 172.22 g/mol
InChI Key: RYMOKWSOKBDCIH-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)methanethiol: is a chemical compound characterized by a phenyl ring substituted with a fluorine atom at the 3-position, a methoxy group at the 4-position, and a methanethiol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxyphenyl)methanethiol typically involves the following steps:

  • Starting Material: The synthesis begins with 3-fluoro-4-methoxybenzene as the starting material.

  • Halogenation: The benzene ring undergoes halogenation to introduce the fluorine atom at the 3-position.

  • Methoxylation: The methoxy group is introduced at the 4-position through a methoxylation reaction.

  • Thiolation: Finally, the methanethiol group is introduced through a thiolation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

(3-Fluoro-4-methoxyphenyl)methanethiol: undergoes various types of chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: The compound can undergo reduction reactions, although this is less common.

  • Substitution: The fluorine and methoxy groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) and a suitable catalyst.

  • Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Disulfides, sulfonic acids.

  • Reduction: Reduced derivatives of the thiol group.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)methanethiol: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Fluoro-4-methoxyphenyl)methanethiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biomolecules. This interaction can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

(3-Fluoro-4-methoxyphenyl)methanethiol: can be compared with other similar compounds, such as:

  • 3-Fluoro-4-methoxybenzene: Lacks the thiol group, resulting in different chemical properties and reactivity.

  • 4-Methoxythiophenol: Similar structure but with a different position of the methoxy group.

  • 3-Fluorophenylmethanethiol: Similar structure but without the methoxy group.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMOKWSOKBDCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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